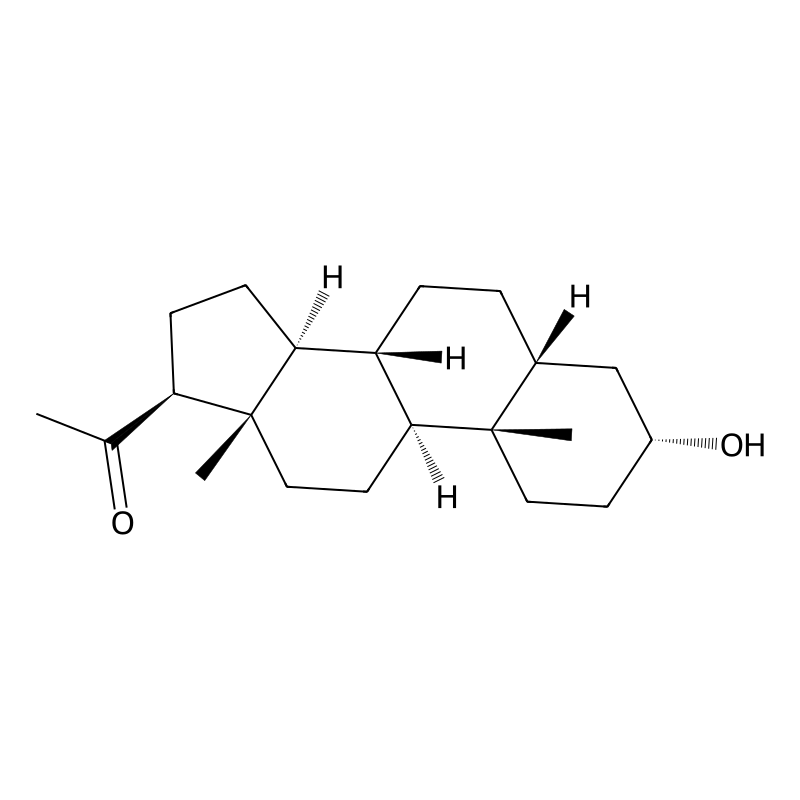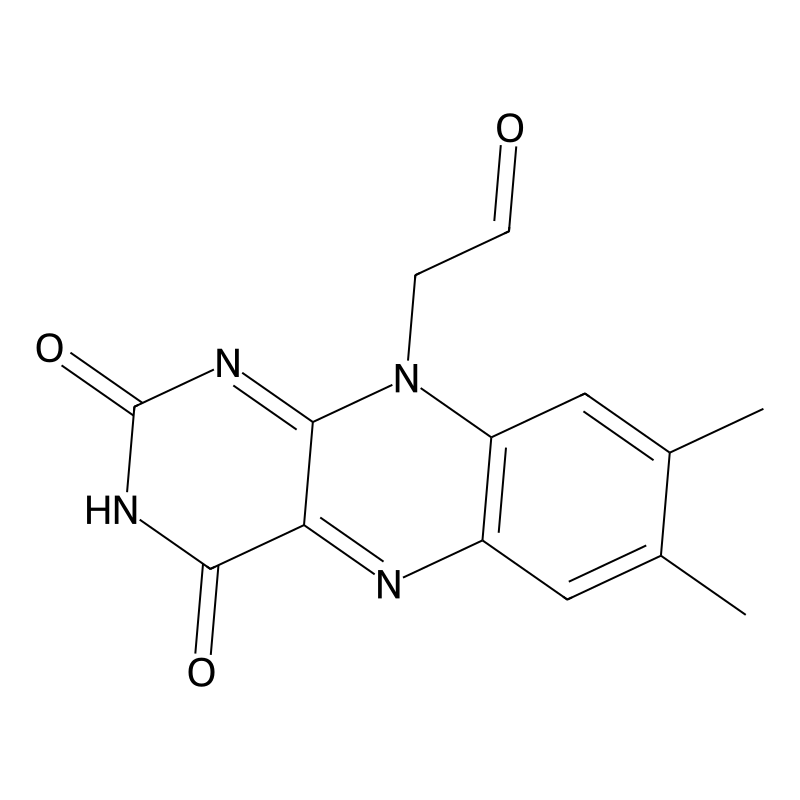Osteogenic Growth Peptide, OGP

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
Osteogenic Growth Peptide is a 14-amino acid peptide that plays a crucial role in bone regeneration and repair. It was first identified in the context of osteogenic remodeling, particularly following the ablation of bone marrow, where it is released into circulation to stimulate osteoblast proliferation and differentiation. The sequence of Osteogenic Growth Peptide is derived from the C-terminal region of histone H4, sharing structural motifs with other proteins involved in cell signaling and regulation . This peptide is known for its ability to enhance alkaline phosphatase activity, a marker of osteoblastic activity, thereby promoting bone formation and mineralization.
The biological activity of Osteogenic Growth Peptide is mediated through its interaction with specific receptors on osteoblastic cells. Upon binding, it triggers intracellular signaling pathways that lead to increased cell proliferation and differentiation. Notably, the peptide can be proteolytically cleaved to form a shorter active fragment known as OGP(10–14), which retains significant bioactivity. This C-terminal pentapeptide is considered the physiologically active form of Osteogenic Growth Peptide, as it effectively activates the OGP signaling pathway within target cells .
Osteogenic Growth Peptide has been shown to stimulate several key biological activities:
- Cell Proliferation: It promotes the proliferation of osteoblasts, which are essential for bone formation.
- Alkaline Phosphatase Activity: The peptide increases alkaline phosphatase levels, indicating enhanced osteoblastic activity.
- Matrix Mineralization: Osteogenic Growth Peptide facilitates the mineralization of the extracellular matrix, a critical step in bone formation .
- Systemic Effects: It has been observed that Osteogenic Growth Peptide levels rise during the osteogenic phase following marrow regeneration, suggesting its role in systemic bone health .
Osteogenic Growth Peptide can be synthesized using various methods:
- Chemical Synthesis: Solid-phase peptide synthesis techniques can be employed to create Osteogenic Growth Peptide and its active fragments.
- Photochemical Synthesis: An innovative approach involves photochemical methods to synthesize OGP(10–14) precursors by forming amide bonds through irradiation processes .
- Biological Synthesis: Recombinant DNA technology can be used to produce Osteogenic Growth Peptide in host cells, allowing for large-scale production.
Osteogenic Growth Peptide has several potential applications:
- Bone Regeneration Therapies: Due to its role in promoting osteoblast function, it is being investigated for use in treatments for bone fractures and osteoporosis.
- Tissue Engineering: Osteogenic Growth Peptide can be incorporated into biomaterials designed for bone repair and regeneration.
- Research Tools: It serves as a valuable tool in studying osteogenesis and related cellular processes in vitro .
Studies have demonstrated that Osteogenic Growth Peptide interacts with specific binding proteins, such as Osteogenic Growth Peptide Binding Protein. These interactions help regulate the bioavailability and activity of the peptide in physiological conditions. For instance, modifications at the N- or C-terminal regions of Osteogenic Growth Peptide can significantly affect its binding affinity and biological potency .
Several compounds share similarities with Osteogenic Growth Peptide, particularly in their roles in bone biology:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| Histone H4 | Shares sequence motif | Involved in chromatin structure | Primarily functions in gene regulation |
| Parathyroid Hormone | Different structure | Stimulates calcium release from bones | Regulates calcium homeostasis |
| Bone Morphogenetic Proteins | Different structure | Induces bone formation | Involved in multiple stages of bone healing |
| Insulin-like Growth Factor 1 | Different structure | Promotes growth and development | Plays a role beyond just bone health |
Osteogenic Growth Peptide's unique feature lies in its specific sequence derived from histone H4 and its direct role in stimulating osteoblast proliferation and differentiation without significant effects on other cell types.
The discovery of Osteogenic Growth Peptide traces back to investigations into serum-derived factors that promote bone regeneration. Initial studies in the 1990s identified a 14-amino-acid peptide (H-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-Phe-Gly-Gly-OH) isolated from mammalian blood, which enhanced trabecular bone density and accelerated fracture healing in rodent models. Termed "osteogenic growth peptide" for its anabolic effects on bone, OGP was later found to circulate in micromolar concentrations in serum, suggesting a physiological role beyond injury response.
Subsequent research revealed that OGP’s bioactive core resides in its C-terminal pentapeptide fragment (H-Tyr-Gly-Phe-Gly-Gly-OH), designated OGP(10–14). This fragment retains the full osteogenic and hematopoietic activity of the parent peptide, prompting investigations into synthetic analogues, including cyclostereoisomers like retro-inverso OGP(10–14). The peptide’s nomenclature reflects its functional origins ("osteogenic") and structural identity ("growth peptide"), distinguishing it from other bone morphogenetic proteins.
Structural Characteristics and Isoforms
OGP’s primary structure comprises 14 amino acids with a molecular formula of C₆₈H₁₁₀N₂₂O₁₈ and a molecular weight of 1,523.7 g/mol. Its sequence (ALKRQGRTLYGFGG) includes a cationic N-terminal region (residues 1–9) and a hydrophobic C-terminal motif (residues 10–14), the latter critical for bioactivity. Structural studies highlight the importance of Tyr¹⁰ and Phe¹² side chains as pharmacophores, with spatial orientation dictating receptor interaction.
Table 1: Structural Properties of OGP
| Property | Detail |
|---|---|
| Molecular Formula | C₆₈H₁₁₀N₂₂O₁₈ |
| Molecular Weight | 1,523.7 g/mol |
| Isoelectric Point (pI) | Not explicitly reported; predicted basic due to cationic residues |
| Key Pharmacophores | Tyr¹⁰, Phe¹² |
| Active Fragment | OGP(10–14): H-Tyr-Gly-Phe-Gly-Gly-OH |
OGP exhibits structural heterogeneity through post-translational modifications, particularly glycosylation. In the murine oviduct, OGP exists as multiple glycoforms distinguished by lectin-binding profiles:
- GS1-binding: α-galactose-modified isoforms prevalent in ampullar fluid.
- Con A-binding: α-mannose-containing variants with moderate bioactivity.
- PNA-binding: Galactose-β1,3-N-acetylgalactosamine (Gal-GalNAc)-modified glycoforms demonstrating 2.5-fold higher sperm-binding activity than Con A isoforms.
These glycoforms arise from tissue-specific glycosyltransferase activity, with the PNA-reactive form associating exclusively with the zona pellucida during fertilization. Deglycosylation abolishes OGP’s bioactivity, underscoring the functional significance of carbohydrate moieties.
Relationship to Histone H4 C-Terminal Domain
The putative relationship between OGP and histone H4 remains enigmatic. Histone H4’s C-terminal domain facilitates nucleosome assembly through globular domain interactions, unrelated to OGP’s linear sequence. However, speculative parallels arise from two observations:
- C-terminal functional motifs: Both molecules derive activity from C-terminal regions—OGP(10–14) versus histone H4’s globular domain.
- Post-translational modifications: Histone H4 undergoes acetylation/methylation, while OGP’s activity depends on glycosylation.
No direct sequence homology or shared binding partners have been reported, suggesting that their relationship, if any, is functional rather than structural. OGP’s interaction with chromatin-associated proteins remains unexplored in the literature.








